A phosphorothioate proposed as a radiation-protective agent. It causes splenic vasodilation and may block autonomic ganglia.
Amifostine trihydrate
CAS No.: 112901-68-5
Cat. No.: VC20750745
Molecular Formula: C5H21N2O6PS
Molecular Weight: 268.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 112901-68-5 |
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Molecular Formula | C5H21N2O6PS |
Molecular Weight | 268.27 g/mol |
IUPAC Name | 2-(3-aminopropylamino)ethylsulfanylphosphonic acid;trihydrate |
Standard InChI | InChI=1S/C5H15N2O3PS.3H2O/c6-2-1-3-7-4-5-12-11(8,9)10;;;/h7H,1-6H2,(H2,8,9,10);3*1H2 |
Standard InChI Key | TXQPXJKRNHJWAX-UHFFFAOYSA-N |
SMILES | C(CN)CNCCSP(=O)(O)O.O.O.O |
Canonical SMILES | C(CN)CNCCSP(=O)(O)O.O.O.O |
Appearance | Assay:≥95%A crystalline solid |
Chemical Structure and Properties
Amifostine trihydrate exists as a white to off-white crystalline powder with a molecular formula of C₅H₁₅N₂O₃PS·3H₂O and a molecular weight of 268.27 g/mol . Key identifiers include:
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PubChem CID: 148139
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Synonyms: WR-2721 trihydrate, Ethanethiol, 2-((3-aminopropyl)amino)-, dihydrogen phosphate (ester), trihydrate .
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IUPAC Name: 2-(3-Aminopropylamino)ethylsulfanylphosphonic acid trihydrate .
The compound is a prodrug requiring enzymatic conversion to its active form. Its trihydrate structure ensures stability in aqueous solutions, a critical factor for intravenous administration .
Mechanism of Action
Amifostine operates through a multi-step biochemical pathway:
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Dephosphorylation: Alkaline phosphatases in normal tissues cleave the phosphate group, releasing the active thiol metabolite WR-1065 .
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Selective Tissue Protection:
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Normal Tissues: Higher alkaline phosphatase activity, vascularity, and pH in normal tissues (e.g., kidneys, salivary glands) enable rapid conversion to WR-1065, which binds cytotoxic agents (e.g., cisplatin) and scavenges free radicals .
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Tumor Tissues: Reduced enzymatic activity and vascularity limit WR-1065 accumulation, minimizing tumor protection .
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Key Protective Mechanisms:
Pharmacokinetics and Metabolism
Amifostine exhibits rapid pharmacokinetic behavior:
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Metabolites:
Excretion:
Metabolite | Renal Excretion (%) |
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Parent Drug | 0.69 |
WR-1065 | 2.64 |
WR-33278 | 2.22 |
Less than 10% of the administered dose remains in plasma 6 minutes post-injection, underscoring its rapid metabolism .
Clinical Applications and Efficacy
Ovarian Cancer
In a phase III trial (WR-1), amifostine (910 mg/m²) reduced cisplatin-related toxicities:
Adverse Event | ≥Grade 3 Incidence (Per Patient) |
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Nausea/Vomiting | 30% vs 9% (RT vs amifostine) |
Hypotension | 8% vs 3% |
Data sourced from per-patient and per-infusion comparisons .
Radioprotection in Abdominal Radiation
Preclinical studies demonstrated oral amifostine’s efficacy in protecting intestinal crypts during high-dose upper abdominal radiation :
Radiation Dose | Intestinal Crypt Survival |
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12.5 Gy × 5 fractions (62.5 Gy total) | Full protection |
This enabled ablative radiation in pancreatic cancer models, tripling median survival .
Adverse Event | Incidence (Grade ≥3) |
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Hypotension | 8% (ovarian cancer trial) |
Nausea/Vomiting | 30% (ovarian cancer trial) |
Somnolence | Frequent but rarely severe |
Management Strategies:
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Hypotension: Prehydration and gradual infusion rate adjustment.
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Nausea/Vomiting: Prophylactic antiemetics (e.g., metoclopramide) .
Emerging Research Directions
Oral Administration for Intestinal Radioprotection
Recent studies highlight oral WR-2721’s potential to selectively protect the small intestine during abdominal radiation :
Parameter | Oral WR-2721 | Intraperitoneal WR-2721 |
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Intestinal Crypt Survival | Equivalent | Equivalent |
Systemic Toxicity | Reduced | Higher |
This approach minimizes hypotension and enables higher radiation doses for pancreatic cancer .
Dose Optimization in Hematologic Disorders
The MDS trial’s dose-escalation protocol (25% increments/decrements based on toxicity) provides a framework for optimizing amifostine in non-cancer applications .
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